molecular formula C18H15BrN2O2S B12127903 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone

2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone

Cat. No.: B12127903
M. Wt: 403.3 g/mol
InChI Key: UQHRJXCZCYGGJP-UHFFFAOYSA-N
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Description

2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone: is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone typically involves multiple steps. One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with bromophenyl derivatives. The reaction conditions often require the use of solvents such as methanol and reagents like hydrazine hydrate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the bromophenyl ring .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, derivatives of this compound have shown potential as antimicrobial agents. The presence of the oxadiazole ring is known to impart biological activity, making it a candidate for further investigation in drug development .

Medicine: Medicinal chemistry has explored this compound for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, leading to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone
  • 2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone
  • 2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone

Uniqueness: The uniqueness of 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone lies in the presence of the bromophenyl group, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of the oxadiazole ring and the ethanone moiety provides a versatile scaffold for further chemical modifications .

Properties

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-ethylphenyl)ethanone

InChI

InChI=1S/C18H15BrN2O2S/c1-2-12-3-5-13(6-4-12)16(22)11-24-18-21-20-17(23-18)14-7-9-15(19)10-8-14/h3-10H,2,11H2,1H3

InChI Key

UQHRJXCZCYGGJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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